Product packaging for Quinoxalin-6-ylmethanol(Cat. No.:CAS No. 488834-75-9)

Quinoxalin-6-ylmethanol

Cat. No.: B152837
CAS No.: 488834-75-9
M. Wt: 160.17 g/mol
InChI Key: PNAADFVYDHLFHT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoxaline (B1680401) Synthesis Methodologies

The journey of quinoxaline synthesis began in 1884 when Körner and Hinsberg first reported the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl derivative. encyclopedia.pubmdpi.com This classical approach laid the foundation for quinoxaline chemistry. mtieat.orgnih.gov Over the decades, synthetic methodologies have evolved significantly, moving from traditional condensation reactions requiring high temperatures and strong acids to more efficient and environmentally benign techniques. mdpi.com

Modern methods include microwave-assisted synthesis, which dramatically reduces reaction times and improves yields. wisdomlib.orgsphinxsai.com The development of novel catalytic systems has further expanded the synthetic toolbox. For instance, iodine can be used to catalyze the oxidative cyclization of 1,2-diamino compounds and hydroxyl ketones. encyclopedia.pub Other notable advancements include the use of catalysts like zinc triflate, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), and iron complexes for various cyclization and condensation reactions. encyclopedia.pubmdpi.commtieat.org Green chemistry principles are increasingly being incorporated, utilizing aqueous media, recyclable catalysts, and one-pot syntheses to create these valuable compounds. mdpi.com

| Timeline of Quinoxaline Synthesis | | :--- | :--- | | 1884 | First synthesis by Körner and Hinsberg via condensation of o-phenylenediamine and 1,2-dicarbonyl compounds. encyclopedia.pubmdpi.comnih.gov | | Late 20th Century | Introduction of modifications using 1,2-dicarbonyl surrogates like α-haloketones and α-hydroxyketones. mtieat.orgnih.gov | | Early 21st Century | Widespread adoption of microwave-assisted synthesis for rapid and high-yield production. wisdomlib.orgsphinxsai.com | | Contemporary | Focus on green chemistry, including the use of catalysts like iodine, zinc triflate, and iron complexes, as well as reactions in aqueous media. encyclopedia.pubmdpi.commtieat.orgmdpi.com |

Overview of Quinoxaline Scaffolds as Versatile Synthons in Contemporary Organic Chemistry

Quinoxaline scaffolds are recognized as privileged structures in organic synthesis, serving as versatile synthons, or building blocks, for a multitude of more complex molecules. mtieat.orgbohrium.com Their importance is highlighted by their presence in numerous bioactive molecules, dyes, fluorescent materials, and organic sensitizers for solar cells. rsc.org The pyrazine (B50134) ring within the quinoxaline structure is electron-deficient, which influences its reactivity and allows for various chemical transformations.

In modern organic chemistry, quinoxalines are key components in multicomponent reactions (MCRs), enabling the construction of diverse and complex molecular architectures in a single step. bohrium.com They are also considered bioisosteres of other heterocyclic cores like quinoline (B57606) and quinazoline, meaning they can be substituted to modulate the biological activity of a compound. ipp.ptmtieat.org The ability to readily functionalize the quinoxaline core makes it an invaluable tool for medicinal chemists in the design and development of new therapeutic agents. rsc.orgmdpi.com

Structural Elucidation Challenges and Innovations in Quinoxaline Frameworks

The definitive identification of quinoxaline derivatives relies on a suite of modern analytical techniques. The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. researchgate.netnih.govimist.ma These methods provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups.

While routine for simple derivatives, challenges can arise in the structural determination of complex, polyfunctionalized quinoxalines or their metabolites. Innovations in mass spectrometry, such as high-resolution Orbitrap MS, have become crucial for analyzing complex biological samples and identifying novel metabolism products of quinoxaline-based compounds. acs.org For instance, the fragmentation patterns observed in high-resolution MS² spectra can help pinpoint the exact location of modifications on the quinoxaline ring. acs.org One-pot synthesis procedures that yield polyfunctionalized quinoxalines also heavily rely on these advanced spectroscopic methods for unambiguous characterization. scilit.comresearchgate.net The development of covalent organic frameworks (COFs) based on quinoxaline also requires sophisticated techniques, like operando Raman studies, to understand their structure and behavior during electrochemical processes. nih.govucl.ac.uk

The Position of Quinoxalin-6-ylmethanol within the Broader Quinoxaline Chemical Landscape

This compound is a specific derivative of quinoxaline that holds a strategic position as a versatile building block in organic synthesis. Its structure features a hydroxymethyl group (-CH₂OH) at the 6-position of the quinoxaline core, providing a reactive handle for a variety of chemical transformations.

This compound serves as a key intermediate for the synthesis of other important quinoxaline derivatives. For example, the primary alcohol group can be oxidized to produce quinoxalin-6-carboxylic acid or reduced to yield quinoxalin-6-ylmethane. Furthermore, the hydroxyl group can undergo nucleophilic substitution reactions, allowing for its replacement with other functional groups and the creation of a diverse library of substituted quinoxalines. The synthesis of its corresponding amine, quinoxalin-6-ylmethanamine, further illustrates its utility as a precursor for more complex molecules with potential applications in medicinal chemistry. The strategic placement of the methanol (B129727) group on the benzene (B151609) portion of the fused ring system allows for modifications that can fine-tune the electronic and steric properties of the final compounds.

| Chemical Properties of this compound | | :--- | :--- | | IUPAC Name | (Quinoxalin-6-yl)methanol sigmaaldrich.com | | Molecular Formula | C₉H₈N₂O sigmaaldrich.com | | Molecular Weight | 160.17 g/mol fluorochem.co.uk | | Appearance | Typically a white to off-white solid or liquid fluorochem.co.ukcymitquimica.com | | Key Reactions | Oxidation to quinoxalin-6-carboxylic acid, Reduction to quinoxalin-6-ylmethane, Nucleophilic substitution of the hydroxyl group. |


Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B152837 Quinoxalin-6-ylmethanol CAS No. 488834-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAADFVYDHLFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423667
Record name quinoxalin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488834-75-9
Record name quinoxalin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of Quinoxalin 6 Ylmethanol

Reactions Involving the Hydroxyl Functionality at Position 6

The primary alcohol group at position 6 is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group of Quinoxalin-6-ylmethanol readily undergoes esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. e-bookshelf.de Microwave irradiation has been shown to accelerate these reactions, often completing within minutes. e-bookshelf.de Modern coupling reagents, such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), can also facilitate rapid and high-yield ester synthesis under mild conditions. nih.gov

Etherification, the conversion of the alcohol to an ether, can also be achieved. For instance, related chloroquinoxaline derivatives have been shown to react with alcohols in the presence of a base like potassium carbonate (K₂CO₃) to form ether linkages, a reaction that can be applied to the hydroxyl group of this compound with appropriate alkylating agents. rasayanjournal.co.in

Table 1: Esterification and Etherification Reactions
Reaction TypeReagents/CatalystsProduct TypeReference
EsterificationCarboxylic Acid, H₂SO₄ or p-toluenesulfonic acidQuinoxaline-6-ylmethyl ester e-bookshelf.de
Esterification (Coupling)Carboxylic Acid, NDTP, DIEA/DABCOQuinoxaline-6-ylmethyl ester nih.gov
EtherificationAlkyl Halide, Base (e.g., K₂CO₃)Quinoxaline-6-ylmethyl ether rasayanjournal.co.in

The hydroxymethyl group is susceptible to both oxidation and reduction. cymitquimica.com Oxidation converts the primary alcohol into other functional groups with higher oxidation states. Conversely, while the alcohol is already a reduced form of a carbonyl, further reduction of the quinoxaline (B1680401) ring itself is possible, though reactions typically focus on the alcohol's oxidation.

Oxidation : The primary alcohol can be oxidized to form quinoxalin-6-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction : While the alcohol group itself is not typically reduced further, the related reduction of the carboxylic acid or aldehyde back to this compound is a key synthetic step, often employing reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the quinoxaline ring system can lead to quinoxalin-6-ylmethane.

Table 2: Oxidation and Reduction Reactions
TransformationTypical ReagentsProductReference
Oxidation of AlcoholKMnO₄, CrO₃Quinoxalin-6-carboxylic acid
Reduction of Quinoxaline RingLiAlH₄, NaBH₄Quinoxalin-6-ylmethane

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a more reactive species. ntu.ac.uksioc-journal.cn A common strategy involves reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding quinoxalin-6-ylmethyl chloride or bromide. This halide derivative is then susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the methylene (B1212753) position.

Electrophilic Aromatic Substitution on the Quinoxaline Ring System of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, resulting in the substitution of a hydrogen atom. masterorganicchemistry.com The quinoxaline ring system is composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The pyrazine portion is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire heterocyclic system towards electrophilic attack. oxfordsciencetrove.commasterorganicchemistry.com

Consequently, EAS reactions on the quinoxaline core are generally difficult and require harsh conditions. If substitution does occur, it is expected to happen on the benzene ring (positions 5, 6, 7, and 8) rather than the pyrazine ring (positions 2 and 3). The hydroxymethyl group at position 6 is an ortho-, para-directing group, but its activating effect is likely overcome by the strong deactivating nature of the fused pyrazine ring. Standard EAS reactions like nitration or halogenation on the unsubstituted quinoxaline ring are challenging, and this reactivity is expected to extend to its derivatives like this compound. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Reactions and Annulation Strategies on the Quinoxaline Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic reactions. mdpi.comresearchgate.net These reactions typically occur at the C2 and C3 positions of the pyrazine ring.

Nucleophilic Aromatic Substitution (SNAAr) : This pathway often requires a leaving group, such as a halogen, at the 2- or 3-position. nih.gov For example, 2-chloroquinoxaline (B48734) derivatives readily react with nucleophiles to yield substituted products. nih.gov

Vicarious Nucleophilic Substitution (VNS) : In this reaction, a nucleophile attacks a C-H position, and a leaving group attached to the nucleophile departs. VNS reactions have been successfully applied to quinoxaline N-oxides, which are more activated towards nucleophilic attack. researchgate.netrsc.org

Addition of C-Nucleophiles : Strong carbon nucleophiles, such as those derived from organolithium or Grignard reagents, can add to the C2 or C3 positions of the quinoxaline ring. mdpi.comnih.gov

Annulation strategies involve the construction of new rings onto the existing quinoxaline framework. rsc.org These methods can utilize the inherent reactivity of the quinoxaline core. For example, a functional group introduced onto the quinoxaline ring can participate in a subsequent cyclization reaction to form a more complex, fused heterocyclic system. Such strategies are a powerful tool in synthetic chemistry for building molecular complexity. rsc.org

Radical Reactions and Photochemical Transformations of this compound

Radical and photochemical reactions offer alternative pathways for the functionalization of quinoxaline systems, often under mild conditions. rsc.orgnih.gov

Radical Reactions : The quinoxaline scaffold can undergo C-H functionalization via radical-mediated pathways. nih.gov For the related quinoxalin-2(1H)-one systems, reactions involving the generation of aryl or trifluoromethyl radicals have been shown to lead to substitution at the C3 position. nih.gov These radicals can be generated from precursors like diaryliodonium salts or through the use of hypervalent iodine reagents. nih.gov Atom Transfer Radical Addition (ATRA) has also been employed for the functionalization of quinoxalin-2(1H)-ones. nih.gov These methods suggest that radical pathways could be a viable strategy for derivatizing the quinoxaline core of this compound.

Photochemical Transformations : The absorption of light can promote quinoxaline derivatives to an electronically excited state, altering their reactivity and enabling unique transformations. nih.govnoelresearchgroup.com A notable photochemical reaction of quinoxaline derivatives is the ring contraction of quinoxaline N-oxides upon photolysis or thermolysis, which can yield benzimidazole (B57391) derivatives. rsc.org Photocatalysis, where a catalyst absorbs light to initiate a reaction, can also be used to generate radical species that then react with the quinoxaline substrate. nih.gov

Table 3: Radical and Photochemical Reactions of Quinoxaline Systems
Reaction TypeDescriptionTypical Products/OutcomesReference
Radical C-H FunctionalizationReaction with radical species (e.g., aryl, alkyl radicals).Substituted quinoxalines (e.g., C3-arylation). nih.gov
Atom Transfer Radical Addition (ATRA)Photocatalytic activation of C-Br bonds for addition to alkenes and functionalization of the quinoxaline core.Trihaloalkyl-carbofunctionalized quinoxalinones. nih.gov
Photochemical Ring ContractionIrradiation (photolysis) of quinoxaline N-oxide derivatives.Benzimidazole derivatives. rsc.org

Transformations of this compound-Derived Carboxylic Acids and Their Analogues

The carboxylic acid functional group, particularly when attached to the quinoxaline scaffold, serves as a versatile anchor for a variety of chemical transformations. These reactions are pivotal for the synthesis of diverse derivatives with tailored electronic, physical, and biological properties. The journey from this compound to its myriad of derivatives often proceeds through the key intermediate, quinoxaline-6-carboxylic acid. The oxidation of the primary alcohol in this compound to a carboxylic acid is a foundational step, enabling access to a host of subsequent derivatization pathways. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide. Once formed, the carboxylic acid group can be readily converted into esters, amides, and other functional groups, significantly expanding the chemical space accessible from the parent alcohol.

Esterification Reactions

Esterification of quinoxaline-6-carboxylic acid and its analogues is a common strategy to modify the compound's polarity and steric profile. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For instance, research has demonstrated the successful esterification of substituted quinoxaline-6-carboxylic acids. In one study, 2,3-diphenylquinoxaline-6-carboxylic acid was converted to its corresponding ethyl ester, ethyl 2,3-diphenylquinoxaline-6-carboxylate, by reaction with dry ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. This esterification step was a crucial part of a multi-step synthesis aimed at producing novel carbohydrazide (B1668358) hybrids.

A similar approach has been applied to other quinoxaline carboxylic acid derivatives. The esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid with either methanol (B129727) or ethanol, catalyzed by a small amount of sulfuric acid, readily affords the corresponding methyl and ethyl esters. Current time information in Bangalore, IN. These reactions highlight a general and effective method for the esterification of the quinoxaline-6-carboxylic acid moiety.

Table 1: Examples of Esterification of Quinoxaline-6-Carboxylic Acid Analogues

Starting MaterialReagentsProductReference
2,3-Diphenylquinoxaline-6-carboxylic acidDry ethanol, H₂SO₄ (catalytic)Ethyl 2,3-diphenylquinoxaline-6-carboxylate
2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acidMethanol, H₂SO₄ (catalytic)Methyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate Current time information in Bangalore, IN.
2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acidEthanol, H₂SO₄ (catalytic)Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate Current time information in Bangalore, IN.

Amide Formation and Related Derivatizations

The conversion of quinoxaline-6-carboxylic acids to amides is another significant derivatization pathway, often explored in the development of biologically active molecules. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

One effective method for activating the carboxyl group is its conversion to a mixed anhydride (B1165640). For example, 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid has been successfully converted into a variety of amide derivatives. The process involves reacting the carboxylic acid with ethyl chloroformate in the presence of triethylamine (B128534) to form a mixed anhydride. This activated intermediate readily reacts with various amines, such as N,N-dimethylpropane-1,3-diamine, novocaine, and 2,6-dimethylpyrimidin-4-amine, to yield the corresponding amides in good yields. This method is noted for its simplicity and reproducibility.

The ester derivatives of quinoxaline-6-carboxylic acid can also serve as precursors for amide-like structures. For example, the ethyl ester of 2,3-diphenylquinoxaline-6-carboxylic acid reacts with hydrazine (B178648) to form 2,3-diphenylquinoxaline-6-carbohydrazide. This carbohydrazide can then be further reacted with a range of aldehydes to produce a diverse library of acylhydrazone derivatives.

Furthermore, direct coupling of quinoxaline-2-carboxylic acid with various amines has been achieved using coupling agents like propylphosphonic anhydride solution (T3P), leading to the synthesis of a series of N-substituted quinoxaline-2-carboxamides. nih.gov While this example pertains to the 2-carboxylic acid isomer, the chemical principles are broadly applicable to the 6-carboxylic acid derivative as well.

The synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives has also been reported, showcasing the versatility of the quinoxaline-6-carboxylic acid scaffold in generating compounds with potential biological activities. nih.gov

Table 2: Examples of Amide Formation from Quinoxaline-6-Carboxylic Acid Analogues

Starting MaterialAmine/NucleophileActivation/Coupling MethodProductReference
11-Oxoindeno[1,2-b]quinoxaline-6-carboxylic acidN,N-Dimethylpropane-1,3-diamineEthyl chloroformate, TriethylamineN-(3-(dimethylamino)propyl)-11-oxoindeno[1,2-b]quinoxaline-6-carboxamide
11-Oxoindeno[1,2-b]quinoxaline-6-carboxylic acidNovocaineEthyl chloroformate, Triethylamine2-(diethylamino)ethyl 4-((11-oxoindeno[1,2-b]quinoxalin-6-yl)carboxamido)benzoate
11-Oxoindeno[1,2-b]quinoxaline-6-carboxylic acid2,6-Dimethylpyrimidin-4-amineEthyl chloroformate, TriethylamineN-(2,6-dimethylpyrimidin-4-yl)-11-oxoindeno[1,2-b]quinoxaline-6-carboxamide
Ethyl 2,3-diphenylquinoxaline-6-carboxylateHydrazineN/A2,3-Diphenylquinoxaline-6-carbohydrazide
Quinoxaline-2-carboxylic acidVarious aminesPropylphosphonic anhydride (T3P)N-substituted quinoxaline-2-carboxamides nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Quinoxalin 6 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within quinoxalin-6-ylmethanol can be determined.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the protons of the hydroxymethyl group. Aromatic protons generally appear in the downfield region (δ 7.5–8.5 ppm), reflecting the deshielding effect of the aromatic ring current. The protons of the methylene (B1212753) (-CH₂) group and the hydroxyl (-OH) group of the substituent will have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The quinoxaline ring system will show a set of signals for its eight carbon atoms, with their chemical shifts influenced by the nitrogen atoms and the substituent. The carbon of the hydroxymethyl group (-CH₂OH) will also have a distinct signal.

¹H NMR Data
Chemical Shift (ppm) Assignment
7.5 - 8.5Aromatic Protons (Quinoxaline ring)
4.5 - 5.0-CH₂ (Methylene protons)
2.5 - 4.0-OH (Hydroxyl proton, variable)
¹³C NMR Data
Chemical Shift (ppm) Assignment
120 - 155Aromatic Carbons (Quinoxaline ring)
60 - 70-CH₂OH (Methanol carbon)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. science.govsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent aromatic protons on the quinoxaline ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduepfl.ch This experiment is vital for piecing together the entire molecular framework. It can show correlations from the methylene protons to the carbon atoms of the quinoxaline ring, confirming the attachment point of the hydroxymethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uwimona.edu.jmjsscacs.edu.in

IR Spectroscopy: For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. orgchemboulder.com In this compound, characteristic IR absorption bands would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic): Signals usually appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Signals for the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C stretches: These appear in the 1450-1650 cm⁻¹ region, corresponding to the quinoxaline ring.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and provides information about molecular vibrations. researchgate.netmdpi.com It is particularly sensitive to non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring would be prominent in the Raman spectrum.

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch> 3000Strong
Aliphatic C-H Stretch< 3000Strong
C=N, C=C Stretch (ring)1450-1650Strong
C-O Stretch1000-1200Weak to Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scienceready.com.aututorchase.com

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (160.17 g/mol ). capotchem.com The fragmentation of the molecular ion provides valuable structural clues. tutorchase.com Common fragmentation pathways for this compound could include:

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Loss of the hydroxyl group (-OH) to form an [M-17]⁺ ion.

Loss of the hydroxymethyl group (-CH₂OH) to form an [M-31]⁺ ion, resulting in a quinoxaline cation.

Cleavage of the quinoxaline ring itself, leading to smaller fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. weizmann.ac.il

The planar geometry of the quinoxaline ring system.

The conformation of the hydroxymethyl substituent relative to the ring.

Intermolecular hydrogen bonding involving the hydroxyl group, which would influence the crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: Quinoxaline and its derivatives are known to exhibit characteristic UV-Vis absorption spectra. nih.govresearchgate.net The spectrum of this compound would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic quinoxaline system. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Many quinoxaline derivatives are fluorescent. nih.govresearchgate.netnih.govmdpi.com Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state properties of the molecule. The fluorescence can be sensitive to the molecular environment, making some quinoxaline derivatives useful as fluorescent probes. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of Quinoxalin 6 Ylmethanol

In Silico Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like Quinoxalin-6-ylmethanol without the need for laboratory experiments. Through in silico methods, primarily leveraging Density Functional Theory (DFT), researchers can gain deep insights into the molecule's electronic structure, which is fundamental to its reactivity and selectivity. scholarsresearchlibrary.comderpharmachemica.com These theoretical calculations are instrumental in understanding reaction mechanisms and identifying the most probable sites for chemical attack. scholarsresearchlibrary.comresearchgate.net

At the heart of these predictions are quantum chemical descriptors derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. researchgate.net A low EHOMO value suggests a greater tendency for electron donation, making the molecule a better nucleophile. Conversely, a low ELUMO value points to a higher affinity for accepting electrons, indicating it can act as a potent electrophile. derpharmachemica.com

Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical)

Quantum Chemical ParameterSymbolIllustrative Value (eV)Significance
Energy of Highest Occupied Molecular OrbitalEHOMO-6.25Relates to electron-donating ability. derpharmachemica.com
Energy of Lowest Unoccupied Molecular OrbitalELUMO-1.80Relates to electron-accepting ability. derpharmachemica.com
Energy GapΔE4.45Indicates chemical reactivity and kinetic stability. researchgate.net
Ionization PotentialI6.25Energy required to remove an electron.
Electron AffinityA1.80Energy released when an electron is acquired.
Absolute Electronegativityχ4.025Describes the tendency to attract electrons. derpharmachemica.com
Global Hardnessη2.225Measures resistance to change in electron distribution. derpharmachemica.com
Global Softnessσ0.449Reciprocal of hardness, indicates high reactivity. derpharmachemica.com
Electrophilicity Indexω3.64Measures the propensity to act as an electrophile. derpharmachemica.com

Note: The values presented in this table are illustrative and represent the type of data generated from DFT calculations for the purpose of demonstrating the concept.

To pinpoint specific reactive sites within the this compound molecule, local reactivity descriptors are employed. The Molecular Electrostatic Potential (MEP) map is a vital tool that visualizes the charge distribution across the molecule. derpharmachemica.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms in the quinoxaline (B1680401) ring. researchgate.net Conversely, areas of positive potential (colored blue) are electron-deficient and are the likely targets for nucleophilic attack. derpharmachemica.com

Furthermore, Fukui functions (f(r)) provide a more quantitative measure of local reactivity. scholarsresearchlibrary.comderpharmachemica.com These functions identify which atoms in the molecule are most likely to accept or donate electrons. The site for nucleophilic attack is predicted by f+(r), while the site for electrophilic attack is predicted by f-(r). derpharmachemica.com This analysis allows for a detailed prediction of selectivity in chemical reactions involving this compound. For instance, such calculations can determine whether a reaction is more likely to occur at the nitrogen atoms, the aromatic rings, or the hydroxymethyl group. scholarsresearchlibrary.com

Table 2: Illustrative Local Reactivity Descriptors (Fukui Functions) for Selected Atoms of this compound (Theoretical)

Atom Positionf⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)Site Prediction
N10.0850.021Potential site for electrophilic attack
N40.0920.025Most likely site for electrophilic attack
C20.0450.015Less reactive
C30.0480.017Less reactive
C70.0330.058Potential site for nucleophilic attack
O (of -CH₂OH)0.0150.095Most likely site for electrophilic attack on substituent

Note: The values in this table are for illustrative purposes to demonstrate how Fukui functions are used to predict reactive sites. The numbering corresponds to standard quinoxaline nomenclature.

Quinoxalin 6 Ylmethanol As a Synthon and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Substituted Quinoxaline (B1680401) Derivatives

Quinoxalin-6-ylmethanol serves as a key starting material for the synthesis of a variety of substituted quinoxaline derivatives. The presence of the hydroxymethyl group provides a reactive handle for further functionalization through several common organic reactions.

One of the primary transformations of this compound is its oxidation to produce quinoxalin-6-carboxylic acid. This reaction can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. The resulting carboxylic acid is a versatile intermediate that can undergo further reactions, including esterification and amidation, to yield a range of functionalized quinoxaline derivatives.

Another important reaction is the substitution of the hydroxyl group. This can be accomplished using reagents like thionyl chloride or phosphorus tribromide, which replace the hydroxyl group with a halogen atom. These halogenated derivatives are then susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 6-position of the quinoxaline ring.

Furthermore, the reduction of the hydroxymethyl group in this compound leads to the formation of 6-methylquinoxaline. This transformation can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165).

The table below summarizes some of the key transformations of this compound in the synthesis of substituted quinoxaline derivatives.

Starting MaterialReagent(s)ProductReaction Type
This compoundPotassium permanganate, Chromium trioxideQuinoxalin-6-carboxylic acidOxidation
This compoundThionyl chloride, Phosphorus tribromide6-(Halomethyl)quinoxalineSubstitution
This compoundLithium aluminum hydride, Sodium borohydride6-MethylquinoxalineReduction
Quinoxalin-6-ylmethanamine hydrochlorideThis compoundReduction

This table provides an overview of synthetic transformations involving this compound and related compounds.

Role in the Construction of Fused Heterocyclic Ring Systems

The strategic placement of the hydroxymethyl group on the quinoxaline scaffold allows for its use in the construction of more elaborate fused heterocyclic ring systems. The reactivity of this functional group can be harnessed to build additional rings onto the existing quinoxaline core, leading to novel polycyclic heteroaromatic compounds.

One potential pathway involves the conversion of the hydroxymethyl group to a functionality that can participate in a cyclization reaction with a neighboring substituent on the quinoxaline ring. For instance, if a suitable functional group is present at the 5- or 7-position, an intramolecular cyclization could lead to the formation of a new fused ring.

While direct examples of this compound being used to construct fused systems are not extensively documented in the provided search results, the principles of heterocyclic chemistry suggest plausible routes. For example, the oxidation of this compound to quinoxalin-6-carboxylic acid, followed by the introduction of an amino group at the 7-position, could set the stage for an intramolecular amide bond formation, resulting in a fused lactam.

Application in the Synthesis of Macrocyclic and Polymeric Quinoxaline-Containing Structures

The bifunctional nature of this compound, possessing both a heterocyclic core and a reactive hydroxyl group, makes it a candidate for the synthesis of macrocyclic and polymeric materials. researchgate.net The hydroxyl group can serve as a point of linkage for creating larger molecular architectures.

In the realm of macrocycle synthesis, this compound could be incorporated into a larger ring structure through reactions such as etherification or esterification with a suitable difunctional linker molecule. The resulting macrocycles would feature the quinoxaline unit as an integral part of their framework, potentially imparting specific electronic or binding properties to the macrocycle. The synthesis of quinoxaline-based macrocycles is an active area of research, with applications in host-guest chemistry and as molecular sensors. researchgate.netresearchgate.net

For the synthesis of polymers, this compound can act as a monomer. Polycondensation reactions, for example, with a dicarboxylic acid or a diisocyanate, could lead to the formation of polyesters or polyurethanes, respectively, with quinoxaline moieties pendant to the polymer backbone. Such polymers could exhibit interesting thermal, optical, or electronic properties derived from the incorporated quinoxaline units. The synthesis of quinoxaline-containing polymers is of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells. tugraz.at

The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful tool for the synthesis of functionalized polymers and macrocycles. nih.gov this compound could be modified to contain an azide (B81097) or an alkyne group, allowing it to be "clicked" onto other molecules or polymer backbones.

Functionalization of Polyaromatic Systems Utilizing this compound Intermediates

This compound and its derivatives can be utilized as intermediates in the functionalization of polycyclic aromatic hydrocarbons (PAHs). This approach allows for the introduction of the quinoxaline moiety onto a larger aromatic system, thereby modifying its electronic and physical properties.

One strategy for such functionalization involves the conversion of this compound into a more reactive intermediate that can then be coupled with a PAH. For example, the conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide, would allow for nucleophilic substitution by a lithiated or Grignard derivative of a PAH.

Alternatively, cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be employed. To achieve this, this compound would first need to be converted into a suitable coupling partner, such as a boronic ester or a terminal alkyne. This functionalized quinoxaline could then be coupled with a halogenated PAH to create a larger, conjugated system. The functionalization of PAHs is a key area of research in materials science, with applications in the development of new organic electronic materials. nih.govrsc.org

The incorporation of nitrogen-containing heterocyclic systems like quinoxaline into PAHs can significantly influence their properties, including their solubility, photophysical behavior, and solid-state packing. rsc.org This makes the use of intermediates like this compound a potentially valuable tool for the design and synthesis of novel functional materials.

Q & A

Q. What are the recommended safety protocols for handling Quinoxalin-6-ylmethanol in laboratory settings?

  • Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Storage requires airtight containers in cool, dry conditions, separated from oxidizers. Spills should be neutralized using inert absorbents (e.g., vermiculite) and disposed of per hazardous waste regulations. Long-term storage is discouraged due to potential degradation into hazardous byproducts like nitrogen oxides .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm molecular structure by comparing peaks to literature data. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, aromatic C-H). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. New compounds require full spectral datasets and melting point analysis .

Q. How can researchers synthesize this compound with optimal yield?

  • Methodological Answer: A common route involves reducing quinoxaline-6-carbaldehyde using sodium borohydride (NaBH₄) in methanol. Optimize yield by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 aldehyde:NaBH₄). Monitor progress via thin-layer chromatography (TLC). Post-reaction, purify via recrystallization (ethanol/water) and validate purity through melting point and HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer: Cross-validate data using multiple analytical methods (e.g., differential scanning calorimetry for melting point, Karl Fischer titration for water content). Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables. Compare results with peer-reviewed studies, noting instrumentation differences (e.g., NMR field strength). Publish detailed experimental protocols to enhance reproducibility .

Q. What experimental strategies assess the stability of this compound under varying conditions?

  • Methodological Answer: Conduct accelerated stability studies: expose samples to elevated temperatures (40–60°C), UV light, and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic analysis (Arrhenius plots) predicts shelf life. For oxidative stability, test compatibility with common lab reagents (e.g., peroxides) under controlled conditions .

Q. How can computational modeling guide the design of this compound derivatives for biological studies?

  • Methodological Answer: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., kinases). Validate predictions by synthesizing derivatives with modified substituents (e.g., halogens at position 2) and testing in vitro. Correlate computational results with experimental bioactivity data to refine models .

Q. What methodologies address low reproducibility in catalytic applications of this compound?

  • Methodological Answer: Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE). Employ in situ monitoring (e.g., Raman spectroscopy) to detect intermediates. Compare heterogeneous vs. homogeneous catalysis (e.g., Pd/C vs. Pd(OAc)₂). Publish full datasets, including negative results, to identify critical variables .

Data Handling and Publication Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer: Include step-by-step protocols with exact quantities, equipment specifications (e.g., stirrer rpm), and environmental conditions (humidity, light exposure). Report yields as both mass and molar percentages. Use standardized nomenclature (IUPAC) and deposit spectral data in public repositories (e.g., PubChem). Supplementary materials should provide raw chromatograms and spectra .

Q. What statistical approaches are appropriate for analyzing bioactivity data of this compound derivatives?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for dose-response comparisons. For high-throughput screening, employ false discovery rate (FDR) correction. Report confidence intervals and effect sizes to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.